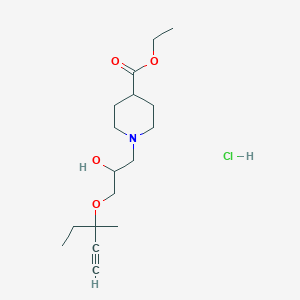

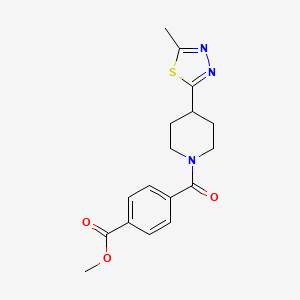

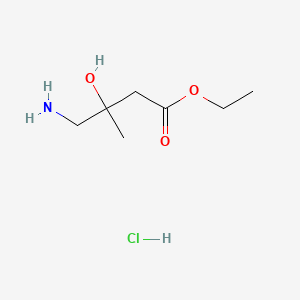

Ethyl 1-(2-hydroxy-3-((3-methylpent-1-yn-3-yl)oxy)propyl)piperidine-4-carboxylate hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of ethyl piperidine carboxylate derivatives involves various chemical reactions. For instance, the synthesis of (E)-methyl 3-(2-hydroxyphenyl)-2-(piperidine-1-carbonyl) acrylate is achieved by a one-pot three-component reaction involving salicylaldehyde, diethyl malonate, and piperidine . Another example is the microbial reduction of ethyl 1-benzyl-3-oxo-piperidine-4-carboxylate, which yields ethyl cis-(3R,4R)-1-benzyl-3R-hydroxy-piperidine-4R-carboxylate with high diastereo- and enantioselectivities . Additionally, a practical synthesis of ethyl cis-4-amino-3-methoxy-1-piperidinecarboxylate, a key intermediate of cisapride, has been reported .

Molecular Structure Analysis

The molecular structures of these compounds are characterized by various interactions that stabilize their conformations. For example, the crystal and molecular structure of (E)-methyl 3-(2-hydroxyphenyl)-2-(piperidine-1-carbonyl) acrylate is stabilized by hydrogen bonding and C-H...π interactions . The molecular structure is further supported by X-ray diffraction studies, as seen in the synthesis of ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of ethyl piperidine carboxylate derivatives are diverse. The Knoevenagel condensation reaction is used in the synthesis of ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate , while cyclocondensation reactions under ultrasound irradiation are employed for the synthesis of ethyl 1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylates . These reactions demonstrate the versatility of ethyl piperidine carboxylate derivatives in chemical synthesis.

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are influenced by their molecular structures. The antimicrobial and antioxidant susceptibilities of ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate have been evaluated in vitro, indicating potential applications in pharmaceuticals . The high diastereo- and enantioselectivities observed in the microbial reduction of ethyl 1-benzyl-3-oxo-piperidine-4-carboxylate suggest its utility in producing stereospecific compounds .

Scientific Research Applications

Molecular and Crystal Structures of Piperidine Derivatives : The study by Kuleshova and Khrustalev (2000) explored the molecular and crystal structures of hydroxy derivatives of hydropyridine, including piperidine derivatives. They focused on the conformation and packing of molecules in crystals influenced by intramolecular and intermolecular hydrogen bonds. This research highlights the significance of piperidine structures in understanding molecular association and crystal packing dynamics (Kuleshova & Khrustalev, 2000).

Microbial Reduction of Piperidine Derivatives : Guo et al. (2006) conducted a study on the microbial reduction of ethyl 1-benzyl-3-oxo-piperidine-4-carboxylate. Their research found that certain microorganisms could produce hydroxy esters of this compound with high diastereo- and enantioselectivities. This study provides insights into the potential for biological synthesis and modification of piperidine derivatives (Guo et al., 2006).

Synthesis of Piperazine Substituted Quinolones : Fathalla and Pazdera (2017) detailed a method for synthesizing piperazine substituted quinolones, which are important for pharmacological applications. This research showcases the versatility of piperidine compounds in creating novel chemical structures with potential medicinal applications (Fathalla & Pazdera, 2017).

Anticancer Properties of Piperidine Derivatives : A study by Rehman et al. (2018) synthesized propanamide derivatives bearing 4-piperidinyl-1,3,4-oxadiazole and evaluated them as anticancer agents. This indicates the potential therapeutic applications of piperidine derivatives in oncology (Rehman et al., 2018).

Synthesis of (2,4-Difluorophenyl) Piperidinyl Compounds : Research by Zheng Rui (2010) involved the synthesis of (2,4-difluorophenyl)(piperidin-4-yl)methanone hydrochloride, demonstrating the chemical synthesis pathways for creating specific piperidine structures (Zheng Rui, 2010).

properties

IUPAC Name |

ethyl 1-[2-hydroxy-3-(3-methylpent-1-yn-3-yloxy)propyl]piperidine-4-carboxylate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H29NO4.ClH/c1-5-17(4,6-2)22-13-15(19)12-18-10-8-14(9-11-18)16(20)21-7-3;/h1,14-15,19H,6-13H2,2-4H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIVHOZZELVBJGY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C#C)OCC(CN1CCC(CC1)C(=O)OCC)O.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H30ClNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-2-(methylsulfanyl)benzamide](/img/structure/B2504254.png)

![N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide](/img/structure/B2504257.png)

![3-(benzo[d][1,3]dioxol-5-yloxy)-N-cyclopentylpropane-1-sulfonamide](/img/structure/B2504261.png)

![N-methyl-2-({4-oxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-phenylacetamide](/img/structure/B2504269.png)